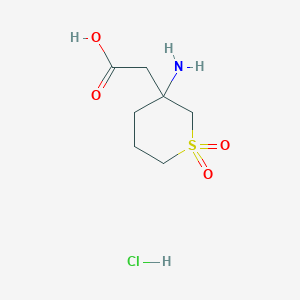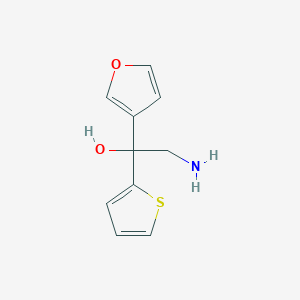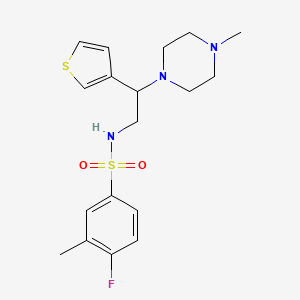
N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide
Übersicht
Beschreibung
N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide is a chemical compound characterized by the presence of a benzodioxole ring attached to a methanesulfonamide group
Wirkmechanismus
Mode of Action
The mode of action of N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide is also not well-understood at this time. It’s known that the compound was designed by converting the vanillyl system on the capsaicinoid structure to a benzodioxol group, and modifying the alkyl-lipophilic chain by an aromatic ring. The amide bond was replaced by a sulfonamide bond using bioisosteric concepts . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. As the compound is a relatively new chemical entity, further studies are required to understand its impact on various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is a key factor in its efficacy as a therapeutic agent .
Action Environment
Factors such as pH, temperature, and the presence of other molecules can potentially affect the action of the compound .
Biochemische Analyse
Cellular Effects
It has been suggested that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide typically involves the reaction of 1,3-benzodioxole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides
Wissenschaftliche Forschungsanwendungen
N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,3-Benzodioxol-5-ylmethyl)benzenesulfonamide: An analogue of capsaicin with similar structural features but different biological activities.
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-Benzodioxol-5-ylmethylene)amine: Another compound with a benzodioxole ring but different functional groups.
Uniqueness
N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide is unique due to its specific combination of a benzodioxole ring and a methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-15(11,12)10-5-7-2-3-8-9(4-7)14-6-13-8/h2-4,10H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOTTZZWODVWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866675.png)


![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2866678.png)

![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride](/img/structure/B2866684.png)



![Ethyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2866690.png)
![3-(1H-pyrrol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2866692.png)
![2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2866693.png)
